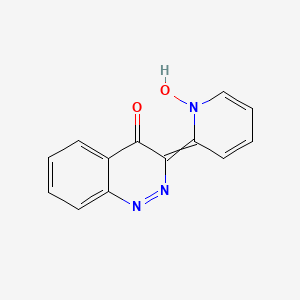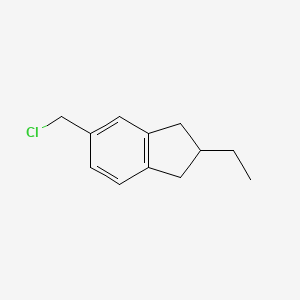
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes a chloromethyl group attached to an indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the chloromethylation of 2-ethyl-2,3-dihydro-1H-indene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher efficiency and scalability .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted indenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
科学的研究の応用
5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-ethyl-2,3-dihydro-1H-indene involves its reactivity due to the presence
特性
CAS番号 |
57145-32-1 |
|---|---|
分子式 |
C12H15Cl |
分子量 |
194.70 g/mol |
IUPAC名 |
5-(chloromethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15Cl/c1-2-9-5-11-4-3-10(8-13)7-12(11)6-9/h3-4,7,9H,2,5-6,8H2,1H3 |
InChIキー |
WVZKEIVGAZKERI-UHFFFAOYSA-N |
正規SMILES |
CCC1CC2=C(C1)C=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


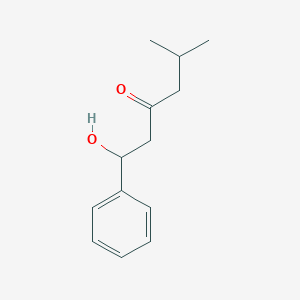
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
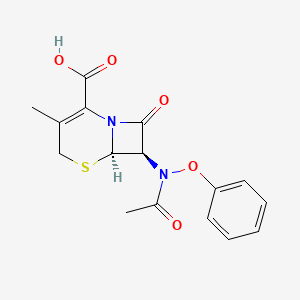
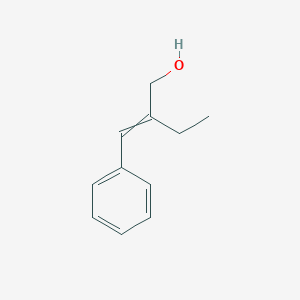
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
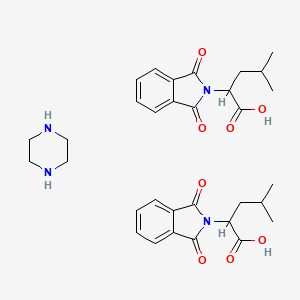
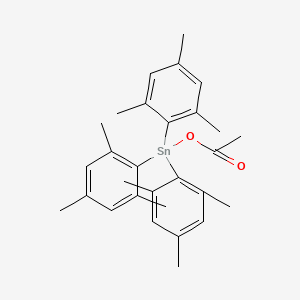
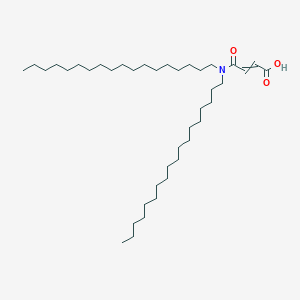


![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
